molecular formula C21H23N3O5S B3004885 methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1040635-82-2

methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B3004885
CAS No.: 1040635-82-2
M. Wt: 429.49
InChI Key: LVRZNYLDQBKGGN-UHFFFAOYSA-N
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Description

Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core. Key structural elements include:

  • 4-Methoxy-3-methylphenyl group: An aromatic substituent at position 6, contributing to lipophilicity and π-π interactions.

Its synthesis likely involves pyrazole- or pyridine-building strategies, similar to methods described in and .

Properties

IUPAC Name

methyl 1-(1,1-dioxothiolan-3-yl)-6-(4-methoxy-3-methylphenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c1-12-9-14(5-6-18(12)28-3)17-10-16(21(25)29-4)19-13(2)23-24(20(19)22-17)15-7-8-30(26,27)11-15/h5-6,9-10,15H,7-8,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRZNYLDQBKGGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(C(=NN3C4CCS(=O)(=O)C4)C)C(=C2)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in maintaining the resting potential of cells and regulating cellular excitability.

Mode of Action

The compound acts as an activator of the GIRK channels . By binding to these channels, it facilitates the inward flow of potassium ions, leading to hyperpolarization of the cell membrane. This reduces the cell’s excitability, thereby modulating the transmission of signals.

Pharmacokinetics

Similar compounds have shown improved metabolic stability. The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would significantly impact its bioavailability and therapeutic efficacy.

Biological Activity

Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly as a G protein-gated inwardly rectifying potassium (GIRK) channel activator. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data to provide a comprehensive overview.

Chemical Structure and Properties

The compound's molecular formula is C19H22N2O4SC_{19}H_{22}N_2O_4S, with a molecular weight of approximately 378.45 g/mol. Its unique structural features include a dioxidotetrahydrothiophene moiety and a pyrazolo[3,4-b]pyridine framework, which contribute to its pharmacological properties.

Table 1: Structural Features and Properties

PropertyValue
Molecular FormulaC19H22N2O4SC_{19}H_{22}N_2O_4S
Molecular Weight378.45 g/mol
IUPAC NameThis compound
Key Functional GroupsDioxidotetrahydrothiophene, Pyrazole, Carboxylate

Research indicates that this compound acts primarily as a GIRK channel activator , which plays a crucial role in modulating neuronal excitability. The activation of GIRK channels leads to hyperpolarization of the neuron, thereby influencing various physiological processes such as heart rate regulation and neurotransmitter release.

Pharmacological Potential

The compound has shown promise in various pharmacological applications:

  • Neuroprotection : By modulating GIRK channels, it may provide neuroprotective effects in conditions like ischemia or neurodegenerative diseases.
  • Cardiovascular Effects : Its ability to regulate heart rate through GIRK channels suggests potential benefits in treating arrhythmias.

Case Studies and Research Findings

  • Neuronal Studies : In vitro studies have demonstrated that the compound significantly enhances GIRK channel activity in neuronal cell lines, leading to increased potassium ion conductance and subsequent neuronal hyperpolarization .
  • Animal Models : In rodent models of metabolic syndrome, compounds with similar structures have shown significant weight loss and improved glycemic profiles, suggesting that this compound may exhibit similar benefits .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other pyrazolo[3,4-b]pyridine derivatives is useful.

Table 2: Comparison of Pyrazolo[3,4-b]Pyridine Derivatives

Compound NameBiological ActivityUnique Features
This compoundGIRK channel activatorDioxidotetrahydrothiophene moiety
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methyl-6-pheny)Potential inhibitor of various pathwaysFocus on acetamide derivatives
7-Methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine derivativesNon-selective ion channel modulatorsLacks dioxido group

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazolo[3,4-b]pyridine Derivatives

Compound Name / ID Substituents Functional Groups Molecular Weight Notable Features Evidence ID
Target Compound 1: 1,1-Dioxidotetrahydrothiophen-3-yl; 6: 4-Methoxy-3-methylphenyl; 4: Methyl carboxylate Ester, sulfone ~470 (estimated) Unique sulfone group; methoxyaryl substituent N/A
1-Ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1: Ethyl; 6: 4-Methylphenyl; 4: Carboxylic acid Carboxylic acid 295.34 Higher polarity due to -COOH; ethyl group enhances lipophilicity
1-[(4-Chlorophenyl)methyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1: 4-Chlorophenylmethyl; 3,6: Methyl; 4: Carboxylic acid Carboxylic acid, chloroaryl 315.76 Chlorine atom increases electronegativity; potential halogen bonding
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-pentyl-carboxamide 1: Sulfone; 6: 3-Methoxyphenyl; 4: Pentyl carboxamide Amide, sulfone 470.6 Carboxamide improves metabolic stability; pentyl chain increases hydrophobicity
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-3-methyl-6-phenyl-carboxamide 1: Sulfone; 6: Phenyl; 4: 4-Fluorophenyl carboxamide Amide, fluorophenyl 464.5 Fluorine enhances bioavailability; dual aryl groups for target binding

Key Observations:

Core Structure : All compounds share the pyrazolo[3,4-b]pyridine core, critical for planar aromatic interactions in biological systems.

Position 1 Substituents : The target compound’s 1,1-dioxidotetrahydrothiophen-3-yl group distinguishes it from ethyl or chlorophenylmethyl groups in others. This sulfone moiety may improve solubility and reduce off-target interactions .

Position 4 Functional Groups : The methyl carboxylate in the target compound is less polar than carboxylic acids (–10) but more hydrolytically labile than amides (–13).

Aromatic Substituents : The 4-methoxy-3-methylphenyl group in the target compound offers steric bulk and moderate electron-donating effects compared to simpler phenyl or fluorophenyl groups.

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